N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
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Overview
Description
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the carboxamide group through a series of reactions involving chlorination, methoxylation, and amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxyphenoxy)acetic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
- Benzoic acid, (4-chloro-2-methoxyphenyl)methyl ester
Uniqueness
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This combination can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-10-23-15-7-5-4-6-13(15)18(24)17(20(23)26)19(25)22-14-9-8-12(21)11-16(14)27-2/h3-9,11,24H,1,10H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWYNQFNICAEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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